2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine
CAS No.: 1596781-90-6
Cat. No.: VC2869178
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine - 1596781-90-6](/images/structure/VC2869178.png)
Specification
CAS No. | 1596781-90-6 |
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Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2-[5-(methoxymethyl)furan-2-yl]pyrrolidine |
Standard InChI | InChI=1S/C10H15NO2/c1-12-7-8-4-5-10(13-8)9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 |
Standard InChI Key | XOLJHWDJSWBMSK-UHFFFAOYSA-N |
SMILES | COCC1=CC=C(O1)C2CCCN2 |
Canonical SMILES | COCC1=CC=C(O1)C2CCCN2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Identity and Classification
2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine is identified in chemical databases by the CAS registry number 1596781-90-6 . It belongs to the class of heterocyclic organic compounds, specifically containing both oxygen and nitrogen heteroatoms in distinct ring systems. The compound represents an important subclass of functionalized furans with potential applications in medicinal chemistry and organic synthesis.
Structural Features
The molecular structure of 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine consists of three key components:
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A furan ring - a five-membered aromatic heterocycle containing an oxygen atom
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A pyrrolidine ring - a five-membered saturated heterocycle containing a nitrogen atom
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A methoxymethyl group (CH₃OCH₂-) attached to position 5 of the furan ring
This structural arrangement creates a molecule with multiple functional sites, including:
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The basic nitrogen of the pyrrolidine ring, which can participate in hydrogen bonding and acid-base reactions
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The oxygen-containing furan ring, which contributes aromatic character and potential for π-interactions
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The methoxymethyl group, which adds polarity and potential hydrogen bonding capabilities
Chemical Properties and Characteristics
While specific physical property data for 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine is limited in the available literature, its structural features allow for informed predictions about its chemical behavior. The compound likely exhibits properties typical of both furan and pyrrolidine derivatives, modified by the presence of the methoxymethyl substituent.
Synthetic Methodologies and Approaches
Applications and Research Significance
Role in Organic Synthesis
The compound may serve important roles in organic synthesis:
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As an intermediate in the synthesis of more complex molecules
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As a chiral building block, particularly if synthesized in enantiomerically pure form
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For the introduction of both furan and pyrrolidine functionalities in a controlled manner
Related Derivatives with Established Applications
Several structurally related compounds have demonstrated utility in research and potential therapeutic applications:
Structure-Activity Relationships and Molecular Properties
Key Structural Elements and Their Contributions
Understanding the relationship between structure and function is essential for predicting and optimizing the properties of 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine:
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Furan Ring: Contributes aromaticity, moderate hydrogen bond acceptor capability, and potential for π-stacking interactions. Furan rings are common in various bioactive molecules, though they can sometimes present metabolic stability challenges.
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Pyrrolidine Ring: Provides a basic nitrogen center, potential for hydrogen bond formation, and introduces a stereogenic center when substituted at the 2-position. Pyrrolidines often contribute favorably to pharmacokinetic properties in drug molecules.
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Methoxymethyl Group: Adds polarity, potential hydrogen bond acceptor sites, and may influence solubility and membrane permeability properties.
Stereochemical Considerations
The attachment of the pyrrolidine ring at the 2-position of the furan creates a stereogenic center, potentially leading to two enantiomers with different biological and physical properties. The literature suggests both enantiomeric forms may be of interest, as evidenced by the existence of compounds containing both (R) and (S) configurations of related structures .
Current Research Landscape and Future Directions
Knowledge Gaps and Research Opportunities
Several areas present opportunities for further investigation:
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Comprehensive Physicochemical Characterization: Detailed analysis of physical properties, spectroscopic data, and chemical reactivity.
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Optimized Synthetic Methodologies: Development of efficient, scalable, and potentially stereoselective synthetic routes.
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Biological Activity Screening: Systematic evaluation of potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect chemical and biological properties.
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Application Development: Exploration of specific applications in fields such as medicinal chemistry, materials science, or catalysis.
Research Area | Methodology | Expected Outcomes |
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Synthetic Optimization | Design of experiment (DOE) approach to reaction parameters | Improved yields, stereoselectivity, and scale-up potential |
Physicochemical Characterization | Comprehensive spectroscopic analysis (NMR, MS, IR) | Complete structural confirmation and property determination |
Biological Evaluation | Screening against enzyme panels and cell-based assays | Identification of potential bioactivities |
Computational Studies | Molecular modeling and docking simulations | Prediction of binding modes and rational design direction |
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